molecular formula C19H27NO8 B1390140 Ethyl 5-((7-ethoxy-7-oxoheptyl)oxy)-4-methoxy-2-nitrobenzoate CAS No. 1012067-92-3

Ethyl 5-((7-ethoxy-7-oxoheptyl)oxy)-4-methoxy-2-nitrobenzoate

Cat. No.: B1390140
CAS No.: 1012067-92-3
M. Wt: 397.4 g/mol
InChI Key: QQDZZCLGQWKLFT-UHFFFAOYSA-N
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Description

Ethyl 5-((7-ethoxy-7-oxoheptyl)oxy)-4-methoxy-2-nitrobenzoate is a complex organic compound with a molecular formula of C19H27NO8 This compound is characterized by its unique structure, which includes an ethoxy group, a heptyl chain, a methoxy group, and a nitrobenzoate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 5-((7-ethoxy-7-oxoheptyl)oxy)-4-methoxy-2-nitrobenzoate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the esterification of 4-methoxy-2-nitrobenzoic acid with ethanol in the presence of a strong acid catalyst like sulfuric acid. This is followed by the reaction with 7-ethoxy-7-oxoheptanol under basic conditions to form the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-((7-ethoxy-7-oxoheptyl)oxy)-4-methoxy-2-nitrobenzoate can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine group under specific conditions.

    Reduction: The ester group can be hydrolyzed to form the corresponding carboxylic acid.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common reagents include hydrogen gas with a palladium catalyst.

    Reduction: Sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Reagents like sodium methoxide or potassium tert-butoxide are often employed.

Major Products Formed

    Oxidation: Formation of 4-amino-2-nitrobenzoate derivatives.

    Reduction: Formation of 4-methoxy-2-nitrobenzoic acid.

    Substitution: Formation of various substituted benzoates depending on the nucleophile used.

Scientific Research Applications

Ethyl 5-((7-ethoxy-7-oxoheptyl)oxy)-4-methoxy-2-nitrobenzoate has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Ethyl 5-((7-ethoxy-7-oxoheptyl)oxy)-4-methoxy-2-nitrobenzoate involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The ester and methoxy groups may also play roles in modulating the compound’s activity and stability.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 3-((7-ethoxy-7-oxoheptyl)oxy)-4-methoxybenzoate: Similar structure but lacks the nitro group.

    Ethyl 2-amino-5-((7-ethoxy-7-oxoheptyl)oxy)-4-methoxybenzoate: Contains an amino group instead of a nitro group.

Uniqueness

Ethyl 5-((7-ethoxy-7-oxoheptyl)oxy)-4-methoxy-2-nitrobenzoate is unique due to the presence of both the nitro and methoxy groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

ethyl 5-(7-ethoxy-7-oxoheptoxy)-4-methoxy-2-nitrobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H27NO8/c1-4-26-18(21)10-8-6-7-9-11-28-17-12-14(19(22)27-5-2)15(20(23)24)13-16(17)25-3/h12-13H,4-11H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQDZZCLGQWKLFT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCCCCCOC1=C(C=C(C(=C1)C(=O)OCC)[N+](=O)[O-])OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H27NO8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90669483
Record name Ethyl 5-[(7-ethoxy-7-oxoheptyl)oxy]-4-methoxy-2-nitrobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90669483
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

397.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1012067-92-3
Record name Benzoic acid, 5-[(7-ethoxy-7-oxoheptyl)oxy]-4-methoxy-2-nitro-, ethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1012067-92-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 5-[(7-ethoxy-7-oxoheptyl)oxy]-4-methoxy-2-nitrobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90669483
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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